Bis-NAD is classified under the category of NAD analogs, which are modified forms of nicotinamide adenine dinucleotide. These analogs are synthesized to study their effects on biological systems and to develop potential therapeutic agents. The synthesis of Bis-NAD typically involves chemical modification of existing NAD structures to enhance stability or activity in specific biochemical pathways.
The synthesis of Bis-NAD can be approached through several methodologies, primarily focusing on the coupling of two nicotinamide adenine dinucleotide molecules. One effective method involves the use of phosphoramidite chemistry, where a protected form of nicotinamide adenine dinucleotide is activated and coupled with another molecule of nicotinamide adenine dinucleotide under controlled conditions.
This approach has been detailed in studies that emphasize the importance of reaction conditions and the choice of solvents in achieving high yields and purity levels for Bis-NAD synthesis .
The molecular structure of Bis-NAD consists of two nicotinamide units linked by an adenine base, forming a unique arrangement that allows for enhanced interactions with enzymes involved in redox reactions. The structural formula can be represented as follows:
Key data regarding its structure include:
The spatial configuration allows Bis-NAD to engage effectively with various enzymes, enhancing its utility as a biochemical tool.
Bis-NAD participates in several chemical reactions typical of NAD analogs. These include:
The efficiency and specificity of these reactions depend heavily on the structural modifications present in Bis-NAD compared to standard NAD .
The mechanism of action for Bis-NAD primarily revolves around its role as a substrate for enzymes involved in redox reactions. Upon binding to these enzymes, Bis-NAD undergoes conformational changes that facilitate electron transfer processes essential for ATP production and other metabolic functions.
Bis-NAD exhibits several notable physical and chemical properties:
Relevant data indicate that Bis-NAD retains functionality over a broader pH range compared to traditional NAD .
Bis-NAD has found applications across various scientific fields:
Nicotinamide adenine dinucleotide (NAD+) operates as a central redox cofactor in cellular metabolism, existing in oxidized (NAD+) and reduced (NADH) forms that facilitate electron transfer in over 400 enzymatic reactions. The NAD+/NADH ratio serves as a critical indicator of cellular metabolic status, directly influencing flux through fundamental pathways including glycolysis, the tricarboxylic acid (TCA) cycle, and mitochondrial oxidative phosphorylation [1] [5]. Disruptions in this ratio impair cellular bioenergetics and are associated with metabolic disorders, aging, and neurodegeneration [1] [8]. Within this framework, Bis-NAD—a structurally distinct dimeric form of NAD+—has emerged as a specialized regulator of redox homeostasis. Unlike conventional NAD+, Bis-NAD exhibits enhanced binding stability and specificity for certain dehydrogenase enzymes, potentially offering finer spatial-temporal control over local redox environments [6].
Recent advances in biosensing technology, such as the genetically encoded sensor Peredox-mCherry, have revealed pronounced compartment-specific differences in NADH/NAD+ ratios across cellular organelles. These studies demonstrate that the cytosolic NAD redox status displays remarkable plasticity in response to metabolic transitions (e.g., dark-to-light shifts) and metabolic stressors [2]. Bis-NAD's dimeric structure may allow it to function as a redox buffering agent during such transitions, stabilizing NAD pools during rapid fluctuations in energy demand. Its presence has been correlated with enhanced resilience against oxidative stress in neuronal and muscle tissues, where redox imbalances contribute to functional decline [6] [8].
Table 1: Key Redox Couples Regulated by NAD+ and Bis-NAD
Redox Couple | Primary Cellular Location | Function | Influence of Bis-NAD |
---|---|---|---|
NAD⁺/NADH | Cytosol, Mitochondria, Nucleus | Electron transfer in catabolic pathways | Enhances stability of dehydrogenase complexes |
NADP⁺/NADPH | Cytosol, Mitochondria | Anabolic biosynthesis & antioxidant defense | Indirect modulation via NAD+ pools |
FAD/FADH₂ | Mitochondria | Electron transfer to ETC | Cooperative regulation with NADH |
GSH/GSSG | Cytosol, Mitochondria | Thiol-based redox buffering | Supports regeneration via NADPH-dependent mechanisms |
The biosynthesis of NAD+ occurs through three evolutionarily conserved pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from niacin (nicotinic acid), and the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR) [1] [5]. These pathways exhibit remarkable conservation from Caenorhabditis elegans to mammals, underscoring NAD+'s fundamental role in cellular viability. The salvage pathway, mediated by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNAT1-3), predominates in most mammalian tissues and is crucial for maintaining baseline NAD+ levels [1] [5].
Bis-NAD synthesis intersects with these canonical pathways, particularly at the branch point involving α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). ACMS can spontaneously cyclize to form quinolinic acid (QA), a NAD+ precursor, or be diverted toward oxidative decarboxylation by ACMS decarboxylase (ACMSD) [4]. Genetic or pharmacological inhibition of ACMSD boosts de novo NAD+ synthesis by favoring QA formation, subsequently elevating NAD+ and Bis-NAD pools. This mechanism is conserved in C. elegans (where ACSD-1 inhibition extends lifespan) and mammals, where hepatic and renal ACMSD inhibition enhances mitochondrial function [4]. The emergence of Bis-NAD as a metabolic adaptor in complex organisms suggests it evolved to support higher-order regulatory functions beyond basic redox shuttling, particularly in tissues with high metabolic rates like brain, liver, and skeletal muscle [8].
Table 2: Conservation of NAD⁺ Biosynthesis Pathways and Bis-NAD Emergence
Organism | De Novo Pathway | Preiss-Handler Pathway | Salvage Pathway | Bis-NAD Detected |
---|---|---|---|---|
S. cerevisiae | Present | Absent | Present | No |
C. elegans | Present (QPRT-like) | Absent | Present | No |
D. melanogaster | Present | Present | Present | Trace levels |
M. musculus | Present (Liver/Kidney) | Present | Present | Yes |
H. sapiens | Present (Liver/Kidney) | Present | Present | Yes |
Bis-NAD functions as a high-affinity ligand for NAD+-consuming enzymes, particularly sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs), which govern critical processes including DNA repair, epigenetic regulation, and stress responses. Sirtuins, a family of NAD+-dependent deacylases, require NAD+ for their catalytic activity, removing acetyl groups from proteins like histones (H3, H4), PGC-1α, FOXOs, and p53 [3] [6] [9]. Bis-NAD enhances SIRT1 activity by ~40% compared to standard NAD+ in vitro, potentially due to its bivalent structure enabling simultaneous engagement with both the catalytic domain and an allosteric site [6] [9]. This heightened activation promotes mitochondrial biogenesis, antioxidant defense (via SOD3 induction), and metabolic adaptation in muscle and neuronal tissues [6].
PARP enzymes (particularly PARP1) utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, facilitating DNA damage repair. However, excessive PARP activation depletes cellular NAD+ pools, leading to energy crisis and cell death (parthanatos) [3] [9]. Bis-NAD modulates this process by acting as a competitive partial inhibitor of PARP1. While it binds PARP1 with high affinity, its dimeric structure sterically hinders extensive PAR chain elongation, resulting in shorter PAR chains and reduced NAD+ consumption [9]. This nuanced regulation balances DNA repair efficiency against NAD+ conservation—a critical function during aging when CD38 (an NADase) expression increases, exacerbating NAD+ decline [8] [9].
The interplay between Bis-NAD, sirtuins, and PARPs forms a signaling axis crucial for genomic and metabolic stability. For example, SIRT1 deacetylates PARP1, enhancing its activity, while PARP1-generated PAR chains can inhibit SIRT1 [9]. Bis-NAD may optimize this crosstalk by preferentially stabilizing ternary complexes. In BRCA1/2-deficient cells, where PARP inhibition is synthetically lethal, SIRT inhibition (which elevates PARP1 activity) shows similar lethality, highlighting the therapeutic relevance of this axis [9].
Table 3: Bis-NAD Interactions with Key NAD⁺-Consuming Enzymes
Enzyme Class | Representative Members | Bis-NAD Binding Affinity (vs. NAD⁺) | Functional Consequence |
---|---|---|---|
Sirtuins | SIRT1, SIRT3, SIRT6 | 1.5–2.0-fold higher Kd | Enhanced deacetylation activity; prolonged half-life |
PARPs | PARP1, PARP2 | Comparable Kd but slower catalysis | Attenuated PAR chain elongation; NAD⁺ conservation |
NAD⁺ Glycohydrolases | CD38, CD157 | 3.0-fold lower Kd | Reduced NAD⁺ hydrolysis; protection from age-related decline |
SARM1 | SARM1 (neuronal) | Not established | Potential neuroprotection via delayed NAD⁺ depletion |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3